Tetradecanoic acid is a straight-chain, fourteen-carbon, long-chain saturated fatty acid mostly found in milk fat. It has a role as a human metabolite, an EC 3.1.1.1 (carboxylesterase) inhibitor, a Daphnia magna metabolite and an algal metabolite. It is a long-chain fatty acid and a straight-chain saturated fatty acid. It is a conjugate acid of a tetradecanoate.
Myristic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Myristic acid is a natural product found in Calodendrum capense, Camellia sinensis, and other organisms with data available.
Myristic Acid is a saturated long-chain fatty acid with a 14-carbon backbone. Myristic acid is found naturally in palm oil, coconut oil and butter fat.
Myristic acid is a saturated 14-carbon fatty acid occurring in most animal and vegetable fats, particularly butterfat and coconut, palm, and nutmeg oils. It is used to synthesize flavor and as an ingredient in soaps and cosmetics. (From Dorland, 28th ed). Myristic acid is also commonly added to a penultimate nitrogen terminus glycine in receptor-associated kinases to confer the membrane localisation of the enzyme. this is achieved by the myristic acid having a high enough hydrophobicity to become incorporated into the fatty acyl core of the phospholipid bilayer of the plasma membrane of the eukaryotic cell.(wikipedia).
myristic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
A saturated 14-carbon fatty acid occurring in most animal and vegetable fats, particularly butterfat and coconut, palm, and nutmeg oils. It is used to synthesize flavor and as an ingredient in soaps and cosmetics. (From Dorland, 28th ed)
See also: Cod Liver Oil (part of); Saw Palmetto (part of).
Myristic acid
CAS No.: 544-63-8
VCID: VC21338104
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol
* For research use only. Not for human or veterinary use.

Description |
Myristic acid, a saturated fatty acid with the chemical formula C14H28O2, is a naturally occurring compound found in various animal and plant fats. It is named after the nutmeg tree, Myristica fragrans, from which it was first isolated. Myristic acid plays a significant role in the production of soaps, detergents, and cosmetics due to its surfactant properties. This article will delve into the properties, applications, and research findings related to myristic acid. Biological and Health ImplicationsMyristic acid is a component of various biological systems and has been studied for its potential health effects. It is involved in the synthesis of certain lipids and can influence cell membrane structure and function. Additionally, myristic acid has been linked to various health conditions due to its role in lipid metabolism. Health Effects
Industrial ApplicationsMyristic acid is widely used in the production of soaps, detergents, and personal care products due to its surfactant properties. It helps create a rich lather and improves the cleansing ability of these products. Industrial Uses
Environmental Considerations
Research FindingsRecent research has explored the potential of myristic acid in various applications, including its role in lipid metabolism and its use as a precursor for biofuels. Recent Studies
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CAS No. | 544-63-8 | ||||||||
Product Name | Myristic acid | ||||||||
Molecular Formula | C14H28O2 | ||||||||
Molecular Weight | 228.37 g/mol | ||||||||
IUPAC Name | tetradecanoic acid | ||||||||
Standard InChI | InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16) | ||||||||
Standard InChIKey | TUNFSRHWOTWDNC-UHFFFAOYSA-N | ||||||||
Canonical SMILES | CCCCCCCCCCCCCC(=O)O | ||||||||
Boiling Point | 482.9 °F at 100 mmHg (NTP, 1992) 326.2 °C |
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Colorform | Oily, white, crystalline solid Crystals from methanol Leaflets from ethyl ethe |
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Density | 0.8622 at 129 °F (NTP, 1992) - Less dense than water; will float 0.8622 at 54 °C/4 °C |
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Flash Point | greater than 235 °F (NTP, 1992) | ||||||||
Melting Point | 129 °F (NTP, 1992) 53.9 °C |
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Physical Description | Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992) Other Solid; Liquid; Pellets or Large Crystals; Liquid, Other Solid; Dry Powder White oily solid; [Hawley] Colorless, white, or faintly yellow solid; [CHEMINFO] Solid hard, white, or faintly yellowish, somewhat glossy, crystalline solid |
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Solubility | less than 1 mg/mL at 64 °F (NTP, 1992) Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform Slightly soluble in ethyl ether; soluble in ethanol, acetone, chloroform, methanol; very soluble in benzene In water, 22 mg/L at 30 °C 0.00107 mg/mL practically insoluble in water; soluble in alcohol, chloroform, ethe |
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Synonyms | Acid, Myristic Acid, Tetradecanoic Myristate Myristic Acid Tetradecanoic Acid |
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Vapor Pressure | 1 mmHg at 288 °F ; 5 mmHg at 345 °F; 760 mmHg at 604 °F (NTP, 1992) 0.0000014 [mmHg] 1.40X10-6 mm Hg at 25 °C |
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Reference | Merck Index, 11th Edition, 6246 Bond, Andrew D. (2003). "On the crystal structures and melting point alternation of the n-alkyl carboxylic acids" (PDF). RSC.org. Royal Society of Chemistry. Retrieved 17 June 2014. G., Chuah T.; D., Rozanna; A., Salmiah; Y., Thomas Choong S.; M., Sa'ari (2006). "Fatty Acids used as Phase Change Materials (PCMs) for Thermal Energy Storage in Building Material Applications" (PDF). University Putra Malaysia. Retrieved 17 June 2014. Lide, David R., ed. (2009). CRC Handbook of Chemistry and Physics (90th ed.). Boca Raton, Florida: CRC Press. ISBN 978-1-4200-9084-0. Seidell, Atherton; Linke, William F. (1940). Solubilities of Inorganic and Organic Compounds (3rd ed.). New York: D. Van Nostrand Company. pp. 762–763. Tetradecanoic acid in Linstrom, Peter J.; Mallard, William G. (eds.); NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg (MD), http://webbook.nist.gov Vargaftik, Natan B.; et al. (1993). Handbook of Thermal Conductivity of Liquids and Gases (illustrated ed.). CRC Press. p. 305. ISBN 978-0-8493-9345-7. Yaws, Carl L. (2009). Transport Properties of Chemicals and Hydrocarbons. New York: William Andrew Inc. p. 177. ISBN 978-0-8155-2039-9. Beare-Rogers, J. L; Dieffenbacher, A; Holm, J. V (2001). "Lexicon of lipid nutrition (IUPAC Technical Report)". Pure and Applied Chemistry. 73 (4): 685–744. doi:10.1351/pac200173040685. S2CID 84492006. Sigma-Aldrich Co., Myristic acid. "Myristic Acid". ChemicalLand21.com. AroKor Holdings Inc. Retrieved 17 June 2014. Playfair, Lyon (2009). "XX. On a new fat acid in the butter of nutmegs". Philosophical Magazine. Series 3. 18 (115): 102–113. doi:10.1080/14786444108650255. ISSN 1941-5966. Council of Europe, August 2007 Natural Sources of Flavourings, Volume 2, p. 103, at Google Books John Charles Sawer Odorographia a natural history of raw materials and drugs used in the perfume industry intended to serve growers, manufacturers and consumers, p. 108, at Google Books Nasaruddin, Mohd hanif; Noor, Noor Qhairul Izzreen Mohd; Mamat, Hasmadi (2013). "Komposisi Proksimat dan Komponen Asid Lemak Durian Kuning (Durio graveolens) Sabah" [Proximate and Fatty Acid Composition of Sabah Yellow Durian (Durio graveolens)] (PDF). Sains Malaysiana (in Malay). 42 (9): 1283–1288. ISSN 0126-6039. OCLC 857479186. Retrieved 28 November 2017. Cox, David L. Nelson, Michael M. (2005). Lehninger principles of biochemistry (4th ed.). New York: W.H. Freeman. ISBN 978-0716743392. Kromhout, Daan; et al. (1995). "Dietary Saturated and transFatty Acids and Cholesterol and 25-Year Mortality from Coronary Heart Disease: The Seven Countries Study". Preventive Medicine. 24 (3): 308–315. doi:10.1006/pmed.1995.1049. PMID 7644455. |
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PubChem Compound | 11005 | ||||||||
Last Modified | Aug 15 2023 |
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